molecular formula C11H17BClNO2 B1388038 (4-(Piperidin-1-yl)phenyl)boronic acid hydrochloride CAS No. 229009-42-1

(4-(Piperidin-1-yl)phenyl)boronic acid hydrochloride

Cat. No. B1388038
M. Wt: 241.52 g/mol
InChI Key: XJTAVEWPXXNWGK-UHFFFAOYSA-N
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Description

“(4-(Piperidin-1-yl)phenyl)boronic acid hydrochloride” is a boronic acid derivative with the CAS Number: 229009-42-1 . It has a molecular weight of 205.06 and its molecular formula is C11H16BNO2 . It is a solid substance and is usually stored in an inert atmosphere, under -20°C .


Synthesis Analysis

Boronic acids, including “(4-(Piperidin-1-yl)phenyl)boronic acid hydrochloride”, were first synthesized in 1860 by Edward Frankland . They can be used as building blocks and synthetic intermediates . The preparation of compounds with this chemical group is relatively simple and well known .


Molecular Structure Analysis

The InChI code for “(4-(Piperidin-1-yl)phenyl)boronic acid hydrochloride” is 1S/C11H16BNO2/c14-12 (15)10-4-6-11 (7-5-10)13-8-2-1-3-9-13/h4-7,14-15H,1-3,8-9H2 .


Chemical Reactions Analysis

Boronic acids, such as “(4-(Piperidin-1-yl)phenyl)boronic acid hydrochloride”, have unique physicochemical and electronic characteristics . They are considered Lewis acids . The molecular modification by the introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .


Physical And Chemical Properties Analysis

“(4-(Piperidin-1-yl)phenyl)boronic acid hydrochloride” has an average mass of 241.522 Da and a monoisotopic mass of 241.104080 Da .

Safety And Hazards

The safety information for “(4-(Piperidin-1-yl)phenyl)boronic acid hydrochloride” includes the following hazard statements: H302-H315-H319-H335 . The precautionary statements include P261-P305+P351+P338 . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools .

Future Directions

Given the growing interest in boronic acids, especially after the discovery of the drug bortezomib , it is expected that the studies with boronic acids in Medicinal Chemistry will be extended, in order to obtain new promising drugs shortly .

properties

IUPAC Name

(4-piperidin-1-ylphenyl)boronic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BNO2.ClH/c14-12(15)10-4-6-11(7-5-10)13-8-2-1-3-9-13;/h4-7,14-15H,1-3,8-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJTAVEWPXXNWGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)N2CCCCC2)(O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20660584
Record name [4-(Piperidin-1-yl)phenyl]boronic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20660584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(Piperidin-1-yl)phenyl)boronic acid hydrochloride

CAS RN

229009-42-1
Record name [4-(Piperidin-1-yl)phenyl]boronic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20660584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Piperidino)phenylboronic acid hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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